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Compound of Interest

(((9H-Fluoren-9-
Compound Name:

yl)methoxy)carbonyl)-D-histidine

Cat. No.: B557672

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Na-(9-
Fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-histidine), a critical building block in solid-
phase peptide synthesis. The information presented herein, including nuclear magnetic
resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is essential
for the verification of material quality and for monitoring the progress of peptide synthesis.
Detailed experimental protocols are provided to ensure reproducibility in analytical
characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-D-histidine. It is important
to note that exact values, particularly for NMR, can be influenced by the solvent, concentration,
and instrument parameters.

Table 1: *H NMR Spectroscopic Data of Fmoc-D-histidine
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

15 . Carboxylic acid (-
COOH)

~8.2 d ~8 NH (Fmoc)

~7.88 d 7.5 2H, Aromatic (Fmoc)

~7.68 d 7.5 2H, Aromatic (Fmoc)

~7.55 S 1H, Imidazole C2-H

~7.42 t 7.4 2H, Aromatic (Fmoc)

~7.32 t 7.4 2H, Aromatic (Fmoc)

~6.80 S 1H, Imidazole C5-H

~4.5 m 1H, a-CH

~4.25 m 1H, CH (Fmoc)

~4.20 m 2H, CHz (Fmoc)

~3.10 dd 15.0,5.0 1H, B-CH2

~2.95 dd 15.0, 8.0 1H, B-CH:2

Note: Data is typically acquired in DMSO-des. Chemical shifts are referenced to the residual

solvent peak.

Table 2: **C NMR Spectroscopic Data of Fmoc-D-

histidine
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Chemical Shift (6) ppm

Assignment

~173.5 C=0 (Carboxylic acid)

~156.2 C=0 (Fmoc carbamate)

~143.9 2C, Aromatic (Fmoc, quaternary)
~140.7 2C, Aromatic (Fmoc, quaternary)
~134.5 Imidazole C4

~134.0 Imidazole C2

~127.6 2C, Aromatic (Fmoc)

~127.1 2C, Aromatic (Fmoc)

~125.3 2C, Aromatic (Fmoc)

~120.1 2C, Aromatic (Fmoc)

~116.5 Imidazole C5

~65.7 CHz (Fmoc)

~54.5 a-CH

~46.7 CH (Fmoc)

~29.5 B-CH:

Note: Data is typically acquired in DMSO-des. Chemical shifts are referenced to the solvent

peak.

Table 3: IR Spectroscopic Data of Fmoc-D-histidine
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Wavenumber (cm~?) Intensity Assignment
~3400-2500 Broad O-H stretch (Carboxylic acid)
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch
~1715 Strong C=0 stretch (Carboxylic acid)
~1695 Strong C=0 stretch (Fmoc carbamate)
N-H bend and C=C stretch
~1530 Strong )
(Amide 11)
~1450 Medium C=C stretch (Aromatic)
~1250 Medium C-O stretch
C-H out-of-plane bend
~760, 740 Strong ]
(Aromatic)
Note: Spectrum is typically acquired as a KBr pellet.
m/z lon Notes
Molecular ion peak
378.1 [M+H]*+
(protonated)
Molecular ion peak
376.1 [M-H]-
(deprotonated)
Loss of the
222.1 [M+H - C15H1002]* fluorenylmethoxycarbonyl
group
179.1 [C1aH11] " Fluorenylmethyloxonium ion
156.1 [M+H - Fmoc]* Histidine fragment

Note: Data is typically acquired using Electrospray lonization (ESI).
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation and laboratory conditions.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-histidine in 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved, using gentle
vortexing if necessary.

e Instrument Parameters:

o Spectrometer: 400 MHz or higher field NMR spectrometer.

o Temperature: 298 K.

o 1H NMR:
» Pulse Program: Standard single-pulse experiment.
= Number of Scans: 16-64, depending on concentration.
» Relaxation Delay: 1-2 seconds.

o 13C NMR:
» Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
= Number of Scans: 1024 or more to achieve adequate signal-to-noise.
» Relaxation Delay: 2 seconds.

o Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Reference the *H spectrum to the
residual DMSO peak at 2.50 ppm and the 13C spectrum to the DMSO peak at 39.52 ppm.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of Fmoc-D-histidine into a fine powder using an agate
mortar and pestle.

o Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix
thoroughly with the sample.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrument Parameters:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~1,
o Resolution: 4 cm~1.
o Number of Scans: 16-32.

o Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is
presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of Fmoc-D-histidine (approximately 0.1
mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1%
formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

 Instrument Parameters (Electrospray lonization - ESI):

o Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer
equipped with an ESI source.
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o lonization Mode: Positive and/or negative ion mode.
o Capillary Voltage: Typically 3-4 kV.

o Nebulizing Gas Flow: Adjust for a stable spray.

o Drying Gas Temperature: Typically 200-300 °C.

o Mass Range: Scan a range appropriate for the expected molecular ion, for example, m/z
100-500.

o Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow
rate (e.g., 5-10 pL/min). Acquire the mass spectrum, averaging multiple scans to improve
signal quality. For fragmentation studies, perform tandem MS (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of Fmoc-D-histidine.
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 To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for
Fmoc-D-histidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557672#spectroscopic-data-nmr-ir-mass-spec-of-
fmoc-d-histidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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